

Application Notes and Protocols for Studying Bacterial Membrane Disruption with NP108

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Compound of Interest

Compound Name: Antibacterial agent 108

Cat. No.: B12410136

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Introduction

NP108 is a novel cationic antimicrobial polymer composed of lysine, an amino acid generally recognized as safe (GRAS). It exhibits broad-spectrum and rapid bactericidal activity against a variety of bacteria, including antibiotic-resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA) and mupirocin-resistant *S. aureus*. The primary mechanism of action of NP108 is the disruption of the bacterial cell membrane, leading to cell lysis and death. This mode of action makes it a promising candidate for development as a new antimicrobial agent, particularly for topical applications and nasal decolonization to prevent infections.

These application notes provide a summary of the antimicrobial activity of NP108 and detailed protocols for key experiments to study its bacterial membrane disruption properties.

Data Presentation

Antimicrobial Activity of NP108

The antimicrobial efficacy of NP108 has been demonstrated against various bacterial strains. Below is a summary of its activity against *Staphylococcus aureus* and *Staphylococcus epidermidis*.

Table 1: Minimum Inhibitory Concentration (MIC) of NP108 against *Staphylococcus* Species

Bacterial Strain	Resistance Profile	Growth Phase	MIC ₁₀₀ (mg/L)
S. aureus (panel of 28 isolates)	8 MRSA, 20 MSSA	Exponential	4 - 64 (for 26 isolates)
S. aureus CB005	-	Exponential	500
S. aureus CB007	-	Exponential	250
S. epidermidis (panel of 3 isolates)	-	Exponential	4 - 8
S. aureus (under nutrient-limiting conditions)	-	-	8
S. aureus (small colony variants)	Antibiotic-resilient	-	32

MRSA: Methicillin-Resistant Staphylococcus aureus; MSSA: Methicillin-Susceptible Staphylococcus aureus

Table 2: Anti-Biofilm Activity of NP108 against S. aureus

Activity	S. aureus Strain	MIC ₁₀₀ (mg/L)
Biofilm Prevention	DSMZ11729	1 - 4
ATCC 25923	1 - 4	
Biofilm Eradication	DSMZ11729	≥ 31.25
ATCC 25923	≥ 31.25	

Table 3: Time-Kill Kinetics of NP108 against S. aureus

Bacterial Strain	Resistance Profile	Growth Phase	Time to 3-log Reduction in CFU/mL (hours)
S. aureus DSMZ11729	MRSA	Exponential	≤ 3
S. aureus ATCC 25923	MSSA	Exponential	≤ 3
S. aureus NCTC10442	MRSA	Exponential	≤ 3
S. aureus NCTC10442 Mupr	Low-level mupirocin-resistant MRSA	Exponential	≤ 3
S. aureus DSMZ11729	MRSA	Stationary	≤ 3
S. aureus ATCC 25923	MSSA	Stationary	≤ 3
S. aureus NCTC10442	MRSA	Stationary	≤ 3
S. aureus NCTC10442 Mupr	Low-level mupirocin-resistant MRSA	Stationary	≤ 3

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of NP108.

Materials:

- NP108
- Bacterial strains (e.g., S. aureus, S. epidermidis)

- Cation-adjusted Mueller-Hinton broth (CA-MHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (37°C)

Procedure:

- Prepare a stock solution of NP108 in sterile water.
- Grow bacterial cultures in CA-MHB to the exponential phase (OD₆₀₀ of 0.4-0.6).
- Dilute the bacterial culture to a final concentration of approximately 5×10^5 CFU/mL in CA-MHB.
- In a 96-well plate, perform serial two-fold dilutions of NP108 in CA-MHB.
- Add the diluted bacterial suspension to each well containing the NP108 dilutions.
- Include a positive control (bacteria without NP108) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
- Determine the MIC as the lowest concentration of NP108 that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Kinetics Assay

This protocol evaluates the rate at which NP108 kills a bacterial population.

Materials:

- NP108
- Bacterial strains
- CA-MHB

- Sterile culture tubes
- Incubator with shaking (37°C)
- Plating supplies (agar plates, spreader)

Procedure:

- Prepare a bacterial culture in the desired growth phase (exponential or stationary).
- Dilute the culture to a starting inoculum of approximately 1×10^8 CFU/mL in CA-MHB.
- Add NP108 at a concentration of 4x MIC to the bacterial suspension.
- Incubate the culture at 37°C with shaking.
- At various time points (e.g., 0, 1, 2, 3, 4, 5, 6 hours), collect aliquots from the culture.
- Perform serial dilutions of the aliquots and plate them on CA-MHB agar plates.
- Incubate the plates at 37°C for 24 hours.
- Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
- Plot the \log_{10} CFU/mL against time to generate the time-kill curve.

Protocol 3: Biofilm Prevention and Eradication Assays

This protocol uses the crystal violet staining method to assess the effect of NP108 on biofilm formation and established biofilms.

Materials:

- NP108
- Bacterial strains
- Tryptic Soy Broth (TSB) supplemented with glucose and NaCl

- Sterile 96-well flat-bottom microtiter plates
- Crystal violet solution (0.1%)
- Ethanol (95%)
- Plate reader

Biofilm Prevention:

- Prepare serial dilutions of NP108 in supplemented TSB in a 96-well plate.
- Add a diluted bacterial suspension (approximately 1×10^7 CFU/mL) to each well.
- Incubate the plate statically at 37°C for 96 hours to allow biofilm formation.
- Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
- Stain the adherent biofilms with crystal violet for 15 minutes.
- Wash the wells again with PBS to remove excess stain.
- Solubilize the stain with 95% ethanol.
- Measure the absorbance at 595 nm to quantify the biofilm biomass.

Biofilm Eradication:

- Grow biofilms in a 96-well plate as described above for 96 hours without NP108.
- After biofilm formation, remove the planktonic cells and add fresh media containing serial dilutions of NP108.
- Incubate for a further 24 hours at 37°C.
- Wash, stain, and quantify the remaining biofilm as described for the prevention assay.

Protocol 4: Potassium Efflux Assay

This protocol measures the leakage of intracellular potassium as an indicator of membrane damage.

Materials:

- NP108
- Bacterial strains
- Low potassium buffer (e.g., Tris buffer)
- Potassium-selective electrode or atomic absorption spectrophotometer
- Centrifuge

Procedure:

- Grow bacteria to the mid-log phase and wash them twice with a low potassium buffer.
- Resuspend the bacterial pellet in the low potassium buffer to a high cell density.
- Add NP108 at the desired concentration to the bacterial suspension.
- At different time intervals, take aliquots and centrifuge to pellet the cells.
- Measure the potassium concentration in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometer.
- A control with no NP108 should be included to measure background potassium levels.
- A positive control with a known membrane-disrupting agent can also be included.

Protocol 5: Fluorescence Leakage Assay

This protocol uses a fluorescent dye to monitor the permeabilization of the bacterial membrane.

Materials:

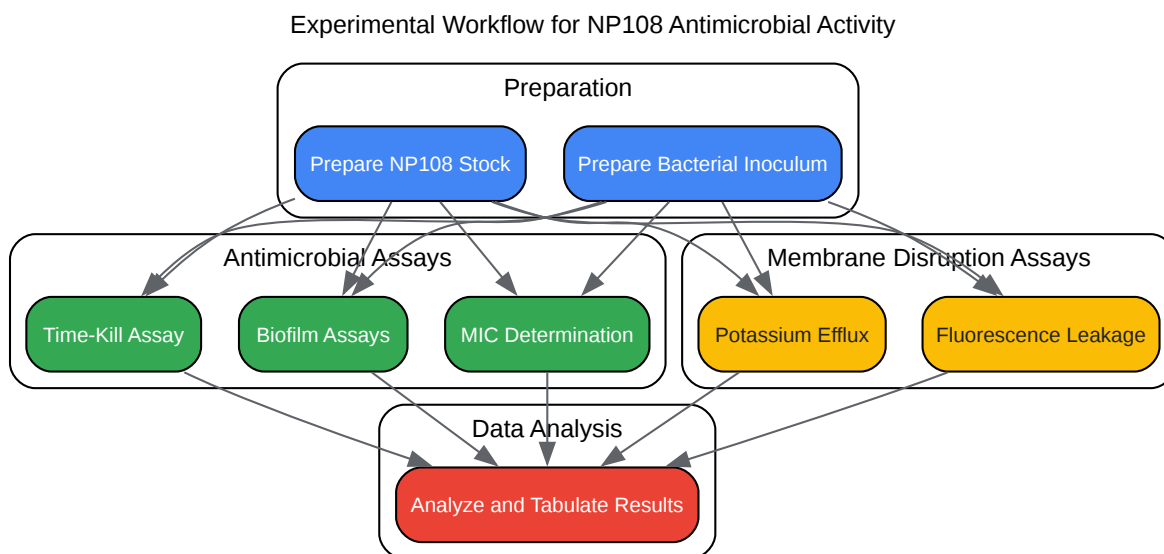
- NP108

- Bacterial strains
- Membrane-impermeant fluorescent dye (e.g., propidium iodide or SYTOX Green)
- Buffer (e.g., PBS)
- Fluorometer or fluorescence microplate reader

Procedure:

- Grow and wash the bacteria as described for the potassium efflux assay.
- Resuspend the bacteria in the buffer.
- Add the fluorescent dye to the bacterial suspension and incubate in the dark to allow for stabilization.
- Measure the baseline fluorescence.
- Add NP108 at the desired concentration and immediately start monitoring the fluorescence intensity over time.
- An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane and is binding to nucleic acids.
- Include a negative control (no NP108) and a positive control (e.g., a known permeabilizing agent).

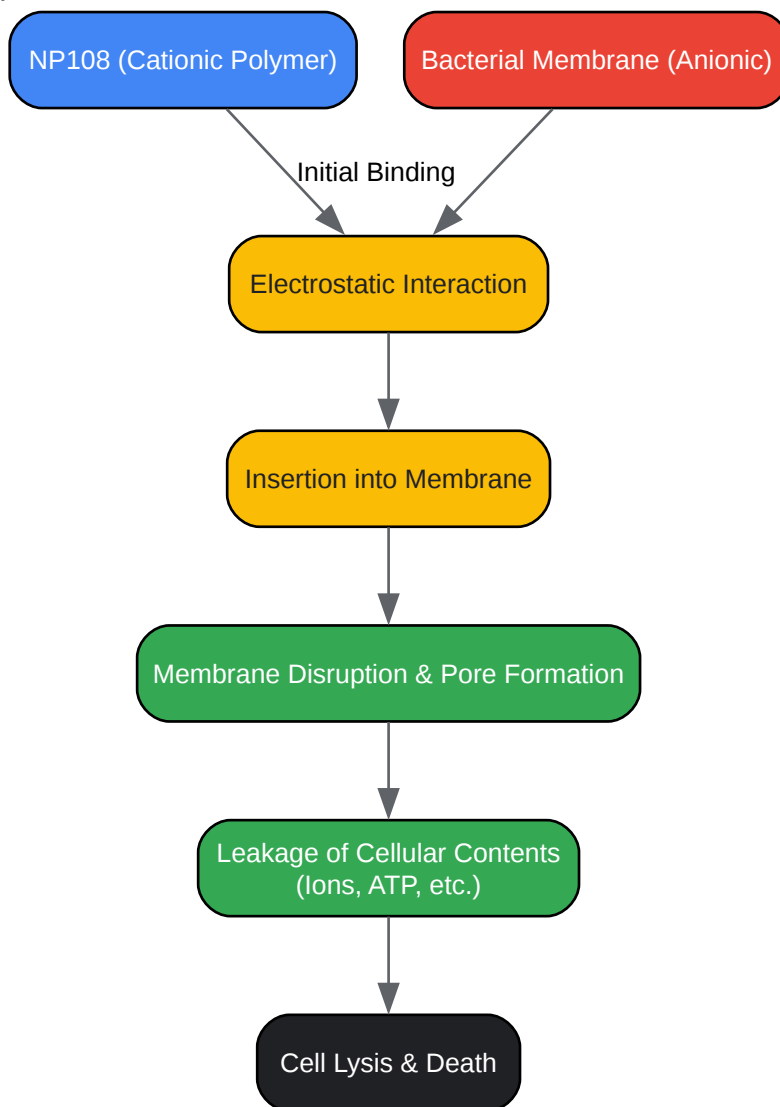
Visualizations



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Caption: Workflow for assessing the antimicrobial and membrane-disrupting properties of NP108.

Proposed Mechanism of NP108 Bacterial Membrane Disruption



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Caption: Proposed mechanism of action of NP108 leading to bacterial cell death.

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